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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921

In the landscape of medicinal chemistry and pharmaceutical development, the strategic
selection of starting materials is paramount to the efficient construction of complex, biologically
active molecules. 2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound
that serves as a critical organic building block.[1] Its structure, featuring a benzonitrile core
substituted with a methoxy (-OCH?s) and a nitro (-NOz2) group, offers a unique combination of
reactivity and positional control, making it an invaluable precursor for the synthesis of
heterocyclic compounds, which form the backbone of a vast number of modern therapeutics.

The true synthetic potential of 2-Methoxy-4-nitrobenzonitrile is unlocked through the selective
transformation of its functional groups. The electron-withdrawing nitro and cyano groups,
combined with the electron-donating methoxy group, create a specific electronic environment
that directs further chemical modifications. The most pivotal of these transformations is the
reduction of the nitro group to an amine. This reaction yields 4-amino-2-methoxybenzonitrile,

an intermediate poised for cyclization reactions to form fused heterocyclic systems like
quinazolines and quinazolinones. These scaffolds are prevalent in a variety of
pharmacologically active agents, most notably in the class of kinase inhibitors used in targeted
cancer therapy.[2][3]

This guide provides a detailed overview of the properties of 2-Methoxy-4-nitrobenzonitrile, a
comprehensive, field-proven protocol for its conversion into the key 4-amino-2-
methoxybenzonitrile intermediate, and a discussion of the subsequent applications in
pharmaceutical synthesis.
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Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and
successful laboratory work. The key data for 2-Methoxy-4-nitrobenzonitrile is summarized
below.

Table 1: Physicochemical Properties of 2-Methoxy-4-nitrobenzonitrile

Property Value Source(s)
CAS Number 101084-96-2 [1][4]
Molecular Formula CsHeN20s3 [5]
Molecular Weight 178.14 g/mol [1]
Appearance Solid [1]

Melting Point 177-180 °C [1]
SMILES String COclcc(ccclC#N)--INVALID- o

LINK--=0

| INChl Key | MLIKCKXLGYEGAO-UHFFFAOYSA-N |[1] |

Table 2: GHS Hazard and Safety Information
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Category Information Source(s)
Pictogram GHSO07 (Exclamation mark) [1]
Signal Word Warning [1]

H302+H312+H332: Harmful if
swallowed, in contact with skin,
or if inhaled. H315: Causes

Hazard Statements skin irritation. H319: Causes [1]
serious eye irritation. H335:
May cause respiratory

irritation.

P261, P280, P301+P312,
. P302+P352+P312,
Precautionary Statements [1]
P304+P340+P312,

P305+P351+P338

| Recommended PPE | Dust mask (type N95 or equivalent), safety glasses/eyeshields,
chemical-resistant gloves. |[1] |

Core Application: Synthesis of 4-Amino-2-
methoxybenzonitrile

The primary and most valuable application of 2-Methoxy-4-nitrobenzonitrile in
pharmaceutical synthesis is its use as a precursor to 4-amino-2-methoxybenzonitrile.[1] This
transformation is a critical gateway to more complex heterocyclic structures.

Principle of the Reaction

The conversion hinges on the selective reduction of the aromatic nitro group (-NO2) to a
primary amine (-NHz). This is a cornerstone reaction in organic synthesis. The resulting
product, 4-amino-2-methoxybenzonitrile, possesses ortho- and para-disposed functional
groups (cyano and amino, respectively) that are primed for subsequent intramolecular or
intermolecular cyclization reactions. This structural motif is particularly well-suited for
constructing the quinazoline ring system, a privileged scaffold in medicinal chemistry due to its
presence in numerous kinase inhibitors and other therapeutic agents.[2]
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A well-established and reliable method for this reduction utilizes tin(ll) chloride (SnClz2) in an
acidic medium, typically concentrated hydrochloric acid.[6] The tin(ll) ion acts as the reducing
agent, donating electrons to the nitro group in a stepwise process, while the acid protonates
the oxygen atoms, facilitating their removal as water molecules.[6]

Caption: Synthetic workflow from 2-Methoxy-4-nitrobenzonitrile to a final API.

Detailed Experimental Protocol: Reduction of 2-
Methoxy-4-nitrobenzonitrile

This protocol details the laboratory-scale synthesis of 4-amino-2-methoxybenzonitrile using a
tin(I) chloride reduction method adapted from established procedures for analogous
compounds.[6]

Materials and Reagents

e 2-Methoxy-4-nitrobenzonitrile (1.0 eq)

 Tin(ll) chloride dihydrate (SnCl2:2H20) (3.0 - 4.0 eq)
e Concentrated Hydrochloric Acid (HCI, ~37%)

o Ethanol (or Ethyl Acetate)

e Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) or saturated Sodium Bicarbonate
(NaHCO:s) solution

o Ethyl Acetate (for extraction)

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)
e Round-bottom flask

e Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle
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Separatory funnel
Standard glassware for workup and filtration

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, suspend 2-Methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol. Causality Note:
Ethanol is used as a solvent to create a slurry that can be effectively heated and stirred.

Preparation of Reducing Agent: In a separate beaker, carefully dissolve tin(ll) chloride
dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. This step is exothermic and should
be performed with caution in a fume hood.

Initiation of Reaction: Add the tin(Il) chloride solution to the suspension of the starting
material in the reaction flask.

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) using a
heating mantle. Maintain this temperature and stir vigorously for 2-4 hours. The progress of
the reaction should be monitored by TLC, observing the disappearance of the starting
material spot.

Reaction Quench and Neutralization: Once the reaction is complete, cool the mixture to
room temperature. Carefully and slowly add a solution of sodium hydroxide or sodium
bicarbonate to neutralize the excess acid. Causality Note: This step must be performed
slowly, often in an ice bath, as the neutralization is highly exothermic. The goal is to raise the
pH to a basic level (pH 8-9), which deprotonates the product amine, making it soluble in
organic solvents, and precipitates tin salts. A thick, white precipitate of tin hydroxides will
form.

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter
cake with ethyl acetate. If filtration is difficult, the entire basic slurry can be transferred to a
separatory funnel and extracted multiple times with ethyl acetate. Combine the organic
layers.
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e Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution)
to remove residual water and inorganic salts. Dry the organic layer over anhydrous
magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

e Solvent Removal and Purification: Remove the solvent under reduced pressure using a
rotary evaporator to yield the crude 4-amino-2-methoxybenzonitrile. The product can be
further purified by column chromatography on silica gel or by recrystallization from a suitable
solvent system (e.g., ethanol/water) to obtain a pure solid.

Downstream Utility: A Gateway to Kinase Inhibitors

The 4-amino-2-methoxybenzonitrile synthesized via the protocol above is a valuable precursor
for building the quinazoline core structure found in many pharmaceuticals.[2][6] For example,
this intermediate can undergo cyclization with formic acid or its equivalents to form 7-
methoxyquinazolin-4(3H)-one. This quinazolinone core can then be further functionalized at the
4-position (typically by chlorination followed by nucleophilic substitution) and elsewhere on the
ring to create potent and selective enzyme inhibitors.[2] This general strategy is employed in
the synthesis of several approved drugs, highlighting the industrial relevance of this
transformation.

Caption: Conceptual workflow for converting the intermediate to a kinase inhibitor.

Conclusion

2-Methoxy-4-nitrobenzonitrile is more than a simple chemical reagent; it is a strategic starting
material that provides a reliable and efficient entry point into complex, pharmaceutically
relevant heterocyclic systems. The straightforward and high-yielding reduction of its nitro group
to produce 4-amino-2-methoxybenzonitrile is a robust and scalable transformation. The
resulting intermediate is a versatile building block, particularly for the synthesis of quinazoline-
based kinase inhibitors that are at the forefront of targeted therapies. The protocols and
applications detailed in this guide underscore the compound's significance and provide
researchers with the foundational knowledge to leverage its synthetic potential in drug
discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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